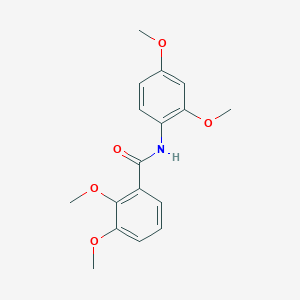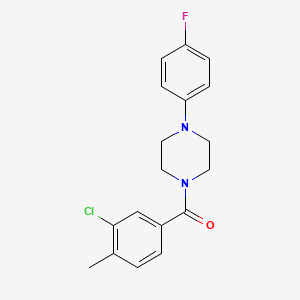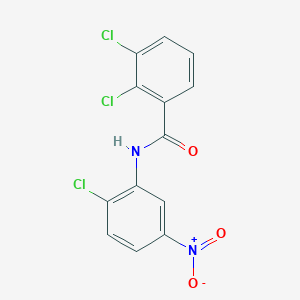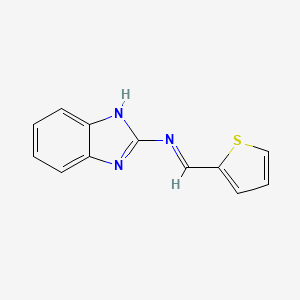
N'-(2,4-dimethoxyphenyl)-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N,N-dimethylsulfamide, commonly known as DMS, is a sulfamide compound that has gained significant attention in scientific research due to its unique properties. DMS is a highly versatile compound that can be used in various applications, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of DMS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. DMS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMS has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, DMS has been found to possess anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMS in lab experiments is its versatility. DMS can be easily synthesized and modified to suit a wide range of applications. Additionally, DMS is relatively stable and can be stored for extended periods without degradation.
However, there are also limitations to the use of DMS in lab experiments. DMS is a highly reactive compound and can be hazardous if not handled properly. Additionally, the mechanism of action of DMS is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are many potential future directions for research involving DMS. One area of interest is the development of new anticancer drugs based on the structure of DMS. Additionally, further research is needed to fully understand the mechanism of action of DMS and its potential applications in the treatment of various inflammatory diseases.
In conclusion, DMS is a highly versatile compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in medicinal chemistry, organic synthesis, and material science make it a promising candidate for future research.
Synthesis Methods
The synthesis of DMS involves the reaction of 2,4-dimethoxyaniline with dimethylsulfamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DMS as the final product. The synthesis of DMS is relatively straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
DMS has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, DMS has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-(dimethylsulfamoylamino)-2,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-12(2)17(13,14)11-9-6-5-8(15-3)7-10(9)16-4/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBWCVYCEKOOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxyphenyl)sulfamoyl]dimethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]benzamide](/img/structure/B5708758.png)
![1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)
![1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole](/img/structure/B5708772.png)


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)


![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5708857.png)
